(3E)-6-chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-6-Chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted indole ring and a methoxyphenoxyethyl group, making it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one typically involves multiple steps. One common approach is the condensation of 6-chloroindole-2,3-dione with 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-Chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
(3E)-6-Chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-6-chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Allyl-2-methoxyphenol (Eugenol) derivatives
Uniqueness
(3E)-6-Chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is unique due to its specific structural features, such as the chloro-substituted indole ring and the methoxyphenoxyethyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H21ClN2O3 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(3E)-6-chloro-3-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C26H21ClN2O3/c1-31-19-7-9-20(10-8-19)32-13-12-29-16-17(21-4-2-3-5-25(21)29)14-23-22-11-6-18(27)15-24(22)28-26(23)30/h2-11,14-16H,12-13H2,1H3,(H,28,30)/b23-14+ |
InChI Key |
CQEUEZFFRRNZQQ-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=C(C=C(C=C5)Cl)NC4=O |
Origin of Product |
United States |
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